molecular formula C14H16FN3OS B2518353 2-ethyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]butanamide CAS No. 392244-67-6

2-ethyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B2518353
CAS No.: 392244-67-6
M. Wt: 293.36
InChI Key: YRGNPJLDUGPVLK-UHFFFAOYSA-N
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Description

2-ethyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]butanamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with a 4-fluorophenyl group at the 5-position and a butanamide moiety at the 2-position. The thiadiazole ring is a heterocyclic system known for its diverse pharmacological and agrochemical applications. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the ethylbutanamide side chain may influence binding affinity and solubility.

Properties

IUPAC Name

2-ethyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3OS/c1-3-9(4-2)12(19)16-14-18-17-13(20-14)10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGNPJLDUGPVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the formation of the thiadiazole ring followed by the introduction of the 4-fluorophenyl and butanamide groups. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with suitable reagents to form the thiadiazole ring. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can lead to the formation of thiols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related 1,3,4-thiadiazole derivatives and their properties:

Compound Name Substituents/Modifications Key Biological Activity Application/IC50 Value Reference
2-ethyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]butanamide 4-fluorophenyl, ethylbutanamide Not explicitly reported (inference) Potential anticancer/agrochemical
Flufenacet N-(4-fluorophenyl)-N-isopropyl, trifluoromethyl-thiadiazole Herbicidal Pre-emergence herbicide
5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine derivatives 4-fluorophenyl-thiophene, Schiff base linkages Anticancer IC50 = 1.28 μg/mL (MCF7 cells)
N′-(5-tetrazolyl)-N-arylacylthioureas Tetrazole, arylacylthiourea Herbicidal/Plant growth regulation High activity (e.g., compound 2h)
2-[4-(4-fluorophenyl)piperazino]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide Piperazino-fluorophenyl, trifluoromethyl Not explicitly reported Agrochemical research

Structure-Activity Relationships (SAR)

  • Thiadiazole Core : Essential for binding to biological targets (e.g., enzymes or receptors).
  • 4-Fluorophenyl Group : Increases metabolic stability and membrane permeability.
  • Side Chain Variations :
    • Ethylbutanamide : May enhance solubility but reduce herbicidal potency compared to Flufenacet’s trifluoromethyl.
    • Schiff Bases () : Improve anticancer activity via π-π interactions with cellular targets.

Biological Activity

The compound 2-ethyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]butanamide is a novel organic molecule that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure

The molecular formula of this compound can be represented as follows:

  • Chemical Formula: C13H16FN3S
  • Molecular Weight: 267.35 g/mol

The structural characteristics that contribute to its biological activity include:

  • A thiadiazole ring , which is often associated with antimicrobial and anti-inflammatory properties.
  • A fluorophenyl group , which can enhance lipophilicity and bioactivity.

Biological Activity Overview

Research indicates that compounds featuring a thiadiazole structure exhibit a range of biological activities:

  • Antimicrobial Activity : Thiadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that similar compounds inhibit the growth of various pathogenic bacteria and fungi through disruption of cellular processes.
  • Anti-inflammatory Effects : Some thiadiazole derivatives have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
  • Anticancer Potential : The anticancer properties of thiadiazoles are attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. Molecular docking studies suggest that these compounds may interact with key proteins involved in cancer progression.
  • Neuroprotective Effects : Certain thiadiazole compounds have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses based on related compounds include:

  • Enzyme Inhibition : Thiadiazoles may act as inhibitors of enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : These compounds might interact with specific receptors or ion channels, altering cellular signaling pathways that lead to therapeutic effects.

Case Studies and Research Findings

Recent studies have highlighted the potential of thiadiazole derivatives in various therapeutic contexts:

  • Antibacterial Activity Study :
    • A study demonstrated that a series of thiadiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL.
  • Anticancer Research :
    • In vitro assays showed that certain thiadiazole derivatives induced apoptosis in human breast cancer cell lines (MCF-7) through activation of caspase pathways, suggesting potential for cancer therapy.
  • Neuroprotective Effects :
    • Another investigation indicated that a related thiadiazole compound protected neuronal cells from oxidative stress-induced damage, highlighting its potential in treating neurodegenerative disorders.

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with other known thiadiazole derivatives:

Compound NameStructure FeaturesBiological Activity
Thiadiazole AContains thiadiazole ringAntibacterial
Thiadiazole BFluorinated phenyl groupAnticancer
Thiadiazole CAlkyl substitutionAnti-inflammatory

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